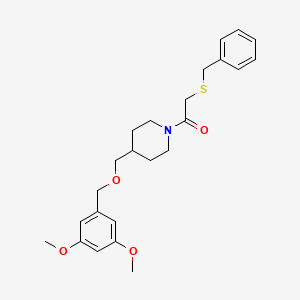
2-(Benzylthio)-1-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzylthio)-1-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H31NO4S and its molecular weight is 429.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(Benzylthio)-1-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, antimicrobial, and anticancer properties, supported by various research findings and case studies.
Chemical Structure
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:
- Benzylthio Group : Enhances lipophilicity and may facilitate enzyme interactions.
- Piperidine Ring : Often associated with various pharmacological effects.
- Dimethoxybenzyl Group : May contribute to antioxidant properties.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies on related compounds have shown their ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Free radical scavenging |
| Related Compound A | 25 | Lipid peroxidation inhibition |
| Related Compound B | 30 | Superoxide anion scavenging |
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Similar benzylthio derivatives have demonstrated activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL | |
| Candida albicans | 10 µg/mL |
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. Research has shown that similar piperidine derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of cell cycle regulators.
Case Study:
A study involving a related compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of approximately 12 µM. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .
The biological activity of this compound can be attributed to its structural features:
- Lipophilicity : The presence of benzylthio enhances membrane permeability.
- Functional Groups : The methoxy groups may stabilize radical intermediates during antioxidant reactions.
科学的研究の応用
Antimicrobial Activity
Research indicates that derivatives of compounds similar to 2-(Benzylthio)-1-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)ethanone exhibit notable antimicrobial properties. For instance, studies have shown that benzylthio compounds can effectively inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .
Antioxidant Properties
Compounds containing benzylthio groups have been associated with antioxidant activities. They can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and associated diseases . This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role.
Anti-inflammatory Effects
Inflammation is a common underlying factor in many chronic diseases. Some studies have demonstrated that benzylthio derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and cardiovascular diseases .
Synthetic Pathways
The synthesis of This compound typically involves multi-step reactions starting from readily available precursors. The following steps outline a general synthetic route:
- Formation of the Piperidine Derivative : The initial step involves the synthesis of the piperidine ring through cyclization reactions using appropriate aldehydes and amines.
- Introduction of the Benzylthio Group : This step includes the nucleophilic substitution reaction where a benzylthio group is introduced to the piperidine derivative.
- Final Coupling Reaction : The final product is obtained by coupling the modified piperidine with a suitable ketone or aldehyde to form the desired ethanone structure.
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial efficacy of benzylthio compounds found that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The results highlighted the potential for developing new antibiotics based on this scaffold .
Case Study 2: Neuroprotective Effects
In another study focused on neuroprotection, compounds similar to This compound were tested for their ability to reduce neuronal cell death induced by oxidative stress. Results indicated that these compounds could significantly lower reactive oxygen species levels, suggesting their potential use in treating neurodegenerative diseases .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
2-benzylsulfanyl-1-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO4S/c1-27-22-12-21(13-23(14-22)28-2)16-29-15-19-8-10-25(11-9-19)24(26)18-30-17-20-6-4-3-5-7-20/h3-7,12-14,19H,8-11,15-18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWDXUHKFMMTJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)C(=O)CSCC3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













